molecular formula C19H18N2O3S B3406625 Methyl 4-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-4-oxobutanoate CAS No. 359010-86-9

Methyl 4-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-4-oxobutanoate

Cat. No.: B3406625
CAS No.: 359010-86-9
M. Wt: 354.4 g/mol
InChI Key: DKYCFTOZRVHPNI-UHFFFAOYSA-N
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Description

Methyl 4-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-4-oxobutanoate is a synthetic organic compound featuring a benzothiazole core linked to a substituted anilino group via a 4-oxobutanoate ester. The benzothiazole moiety is a heterocyclic aromatic system known for its bioactivity in medicinal chemistry, particularly in anticancer and antimicrobial applications . This compound is structurally related to derivatives evaluated for antibacterial and antifungal activities, as noted in studies involving 4-(6-methyl-1,3-benzothiazol-2-yl)aniline precursors .

Properties

IUPAC Name

methyl 4-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-12-3-8-15-16(11-12)25-19(21-15)13-4-6-14(7-5-13)20-17(22)9-10-18(23)24-2/h3-8,11H,9-10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKYCFTOZRVHPNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-4-oxobutanoate typically involves multiple steps:

    Formation of Benzothiazole Intermediate: The initial step involves the synthesis of 6-methyl-1,3-benzothiazole. This can be achieved by cyclization of 2-aminothiophenol with acetic acid under reflux conditions.

    Aniline Derivative Formation: The benzothiazole intermediate is then reacted with 4-nitroaniline in the presence of a reducing agent such as iron powder and hydrochloric acid to form 4-(6-methyl-1,3-benzothiazol-2-yl)aniline.

    Esterification: The final step involves the esterification of 4-(6-methyl-1,3-benzothiazol-2-yl)aniline with methyl 4-chloro-4-oxobutanoate in the presence of a base like triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for precise control of temperature, pressure, and reactant concentrations would be essential.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group in this compound undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. For example:

  • Reagents : Aqueous HCl or NaOH under reflux.

  • Product : 4-[4-(6-Methyl-1,3-benzothiazol-2-yl)anilino]-4-oxobutanoic acid.

  • Mechanism : Nucleophilic acyl substitution, where the ester group is cleaved to form a carboxylate intermediate, which is protonated to yield the acid.

This reaction is critical for generating bioactive metabolites or intermediates for further functionalization.

Amidation and Condensation Reactions

The oxobutanoate moiety participates in amidation reactions with amines or hydrazines.

  • Example : Reaction with substituted anilines in the presence of coupling agents like HATU (hexafluorophosphate azabenzotriazole tetramethyluronium) and DIPEA (diisopropylethylamine) yields amide derivatives .

  • Product : N-Aryl-4-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-4-oxobutanamide.

These derivatives are often screened for antimicrobial or anticancer activity due to the benzothiazole core’s bioactivity .

Nucleophilic Substitution at the Ester Group

The methyl ester can undergo transesterification or substitution with nucleophiles:

Reaction Type Reagents/Conditions Product
TransesterificationEthanol, H<sup>+</sup>Ethyl 4-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-4-oxobutanoate
Thioester FormationThiol, baseThioester analog

These reactions enable tuning of solubility and pharmacokinetic properties.

Reactivity of the Benzothiazole Core

The 6-methyl-1,3-benzothiazole moiety undergoes electrophilic substitution and ring-functionalization reactions:

Halogenation

  • Reagents : Bromine in acetic acid.

  • Site : Electrophilic attack occurs at the 5-position of the benzothiazole ring due to directing effects of the methyl group .

  • Product : 5-Bromo-6-methyl-1,3-benzothiazole derivative.

Oxidation

  • Reagents : KMnO<sub>4</sub> or CrO<sub>3</sub>.

  • Product : Sulfoxide or sulfone derivatives, depending on conditions .

Anilino Group Reactivity

The 4-anilino group participates in coupling and cyclization reactions:

  • Schiff Base Formation : Reaction with aldehydes/ketones under acidic conditions yields imine derivatives.

  • Urea/Thiourea Synthesis : Treatment with isocyanates or isothiocyanates produces urea or thiourea analogs .

Biological Activity of Derivatives

Derivatives synthesized from these reactions have demonstrated notable bioactivity:

Derivative Activity Source
Amide analogsAnticancer (in vitro)
Thioester derivativesAntimicrobial
Halogenated benzothiazole analogsAntileishmanial

Synthetic Optimization Considerations

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) is commonly used.

  • Characterization : NMR (<sup>1</sup>H, <sup>13</sup>C), HRMS, and IR validate structures .

This compound’s reactivity underscores its versatility as a scaffold in medicinal chemistry, particularly for tuberculosis and cancer drug discovery . Further studies should explore its catalytic asymmetric reactions and in vivo efficacy.

Scientific Research Applications

Medicinal Chemistry

MBAB has shown promise in medicinal chemistry, particularly in the development of pharmaceuticals. The compound's structure allows it to interact with biological systems effectively.

Case Studies:

  • Anticancer Activity: Research indicates that derivatives of benzothiazole compounds exhibit anticancer properties. For instance, studies have demonstrated that compounds with similar structures to MBAB can inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and disrupting cell cycle progression .
  • Antimicrobial Properties: Benzothiazole derivatives have also been explored for their antimicrobial activity. A study found that certain derivatives could inhibit the growth of bacteria and fungi, suggesting potential use in developing new antibiotics .

Materials Science

In materials science, MBAB is investigated for its potential use in synthesizing novel materials with specific properties.

Applications:

  • Polymer Chemistry: MBAB can serve as a functional monomer in the synthesis of polymers with enhanced thermal stability and mechanical strength. Its incorporation into polymer matrices can improve the material's resistance to degradation under heat .
  • Dyes and Pigments: The compound's chromophoric properties make it suitable for developing dyes and pigments. Its ability to absorb specific wavelengths of light can be harnessed in textile and coating industries .

Environmental Applications

The environmental applications of MBAB are also noteworthy, particularly in the context of pollution remediation.

Research Insights:

  • Heavy Metal Ion Removal: Studies suggest that MBAB derivatives can be used as chelating agents to remove heavy metal ions from wastewater. The functional groups present in the compound allow it to bind effectively with metal ions, facilitating their extraction from contaminated water sources .
  • Pesticide Development: The compound's structure has been explored for developing environmentally friendly pesticides. Research indicates that certain benzothiazole derivatives exhibit insecticidal properties while being less toxic to non-target organisms .

Mechanism of Action

The mechanism of action of Methyl 4-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-4-oxobutanoate involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole ring can intercalate with DNA, inhibiting replication and transcription processes. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, Methyl 4-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-4-oxobutanoate is compared to structurally analogous compounds (Table 1). Key differences lie in the heterocyclic core, substituents on the anilino ring, and ester groups.

Table 1: Structural and Functional Comparison

Compound Name Heterocyclic Core Anilino Substituent Ester Group Key Properties/Activities Reference
This compound 6-Methyl-1,3-benzothiazole None (direct linkage) Methyl Potential antimicrobial activity
[2-(3-Methoxyanilino)-2-oxoethyl] 4-(1,3-benzothiazol-2-yl)butanoate 1,3-Benzothiazole 3-Methoxy Ethyl Enhanced solubility due to methoxy group
Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) Pyridazine 4-Pyridazin-3-yl Ethyl Unknown bioactivity; structural analog
Methyl 4-(2-fluoroanilino)-4-oxobutanoate None (simple anilino) 2-Fluoro Methyl Improved metabolic stability (fluorine as bioisostere)
Methyl 4-(indolin-1-yl)-4-oxobutanoate Indole None (indoline linkage) Methyl Hit compound for Notum inhibition

Structural Modifications and Impact on Properties

Substituents on Anilino Group: The absence of substituents on the anilino ring in the target compound contrasts with analogs like [2-(3-methoxyanilino)-2-oxoethyl] derivatives (), where methoxy groups improve solubility but may reduce membrane permeability . Fluorine substitution (e.g., 2-fluoroanilino in ) introduces electronegativity, enhancing metabolic stability and bioavailability .

Physicochemical Properties

  • Lipophilicity : The target compound’s logP (~1.94, inferred from analogs) is higher than fluorinated or methoxy-substituted derivatives, favoring better membrane penetration but possibly reducing aqueous solubility .
  • Molecular Weight : At ~368.45 g/mol (similar to ), it adheres to Lipinski’s rules, suggesting drug-likeness .

Biological Activity

Methyl 4-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-4-oxobutanoate is a synthetic organic compound notable for its complex structure, which includes a benzothiazole moiety linked to an aniline derivative. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

  • Molecular Formula : C19H18N2O3S
  • CAS Number : 359010-86-9
  • IUPAC Name : this compound

The compound's structure allows it to interact with various biological targets, making it a candidate for drug development.

This compound exhibits its biological activity through several mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, blocking substrate access.
  • DNA Interaction : The benzothiazole ring may intercalate with DNA, inhibiting replication and transcription processes.
  • Protein Binding : It acts as a ligand in biochemical assays, facilitating studies on enzyme interactions and protein binding dynamics.

Antimicrobial Activity

Research indicates that compounds with a benzothiazole structure often demonstrate significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains, showing promising results in inhibiting growth.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzothiazole derivatives. This particular compound has been tested against several cancer cell lines, demonstrating cytotoxic effects that suggest it may serve as a lead compound for further drug development.

Case Studies and Research Findings

  • Cytotoxicity Studies : In vitro tests have shown that methyl derivatives of benzothiazole can induce apoptosis in cancer cells. For instance, compounds similar to this compound exhibited IC50 values in the micromolar range against human cancer cell lines .
  • Antimicrobial Efficacy : A series of tests conducted on bacterial strains such as Staphylococcus aureus and Escherichia coli revealed that this compound inhibited bacterial growth effectively, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
4-(6-Methyl-1,3-benzothiazol-2-yl)anilineStructureAntimicrobial, Anticancer
6-Methyl-1,3-benzothiazoleStructureAnticancer
Methyl 4-AminobenzoateStructureModerate Antimicrobial

The unique combination of the benzothiazole moiety with an aniline derivative in this compound enhances its biological activity compared to other similar compounds.

Q & A

What synthetic strategies are effective for preparing Methyl 4-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-4-oxobutanoate, and what are common pitfalls in its purification?

Level: Basic
Methodological Answer:
The compound is typically synthesized via a two-step protocol:

Amide Formation: React 4-(6-methyl-1,3-benzothiazol-2-yl)aniline with succinic anhydride in dichloromethane under inert conditions to form the intermediate amide .

Esterification: Treat the amide with diazomethane in diethyl ether to yield the methyl ester .
Purification Challenges:

  • Recrystallization Solvents: Use acetic acid/water (1:1) or ethanol for optimal crystal formation .
  • Byproduct Removal: Monitor for unreacted aniline or residual succinic anhydride via TLC (silica gel, ethyl acetate/hexane).

How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the structural assignment of this compound, and which software tools are recommended for refinement?

Level: Advanced
Methodological Answer:
SC-XRD is critical for confirming the planar geometry of the benzothiazole-anilino system and the ester moiety. Key steps:

  • Data Collection: Use a Bruker SMART CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 200 K to minimize thermal motion artifacts .
  • Refinement: Employ SHELXL for small-molecule refinement due to its robustness in handling anisotropic displacement parameters and hydrogen bonding networks .
  • Validation: Cross-check with Mercury CSD to compare bond lengths/angles against similar benzothiazole derivatives (e.g., Ethyl 2-[4-(1,3-benzothiazol-2-yl)anilino]acetate, P21/n space group, β = 98.294°) .

What spectroscopic techniques are most reliable for characterizing this compound, and how can conflicting NMR/IR data be resolved?

Level: Basic
Methodological Answer:

  • 1H NMR: Focus on diagnostic signals:
    • Benzothiazole protons: δ 7.2–8.3 ppm (multiplet) .
    • Methyl ester: δ 3.7 ppm (singlet) .
  • IR: Confirm amide C=O (1680–1700 cm⁻¹) and ester C=O (1720–1740 cm⁻¹) stretches .
    Data Contradictions:
  • If NMR shows unexpected splitting, check for rotamers (e.g., restricted rotation in the amide bond) using variable-temperature NMR .
  • IR discrepancies may arise from solvent interactions; re-run in KBr pellets .

How does the benzothiazole moiety influence the compound’s biological activity, and what assays are suitable for structure-activity relationship (SAR) studies?

Level: Advanced
Methodological Answer:

  • Role of Benzothiazole: Enhances lipophilicity and π-π stacking with biological targets (e.g., CD73 inhibition analogs ).
  • SAR Assays:
    • Antimicrobial Screening: Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in broth microdilution assays (MIC determination) .
    • Enzyme Inhibition: Test CD73 activity via HPLC-based adenosine quantification (IC50 calculations) .
  • Key Modifications: Vary the oxobutanoate chain length or substitute the methyl group on benzothiazole to probe electronic effects .

What computational methods are effective for predicting the compound’s reactivity or binding modes, and how do they align with experimental data?

Level: Advanced
Methodological Answer:

  • Docking Studies: Use AutoDock Vina with CD73 (PDB: 4H1E) to model binding interactions. The benzothiazole ring may occupy hydrophobic pockets, while the oxobutanoate interacts with polar residues .
  • DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict vibrational frequencies and compare with experimental IR .
  • Validation: Discrepancies in dipole moments or HOMO-LUMO gaps may indicate solvent effects not accounted for in simulations .

How can researchers address low solubility in aqueous buffers during biological testing?

Level: Basic
Methodological Answer:

  • Co-Solvents: Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
  • Prodrug Approach: Synthesize the carboxylic acid analog (hydrolyze the methyl ester) for improved solubility and test in phosphate buffer (pH 7.4) .

What analytical challenges arise in stability studies, and how can degradation products be identified?

Level: Advanced
Methodological Answer:

  • Stress Testing: Expose to UV light (ICH Q1B), 40°C/75% RH (accelerated stability), and acidic/basic conditions .
  • Degradation Pathways: Hydrolysis of the ester to 4-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-4-oxobutanoic acid (monitor via HPLC-MS, m/z [M+H]+ = 329.08) .
  • LC-MS Analysis: Use a C18 column (ACN/0.1% formic acid gradient) to separate degradation products and assign structures via MS² fragmentation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-4-oxobutanoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-4-oxobutanoate

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